molecular formula C14H12OS B3340171 NSC43067 CAS No. 26903-26-4

NSC43067

Cat. No.: B3340171
CAS No.: 26903-26-4
M. Wt: 228.31 g/mol
InChI Key: AOUMOFQEBZGSPD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC43067, also known as 1-(5-methylthiophen-2-yl)-3-phenylpropenone , is a chalcone derivative identified as a novel, non-ATP competitive inhibitor of cyclin-dependent kinases (Cdks) via high-throughput in silico screening . Its primary research value lies in its unique mechanism of action; unlike most Cdk inhibitors that target the ATP-binding pocket, this compound binds to a distinct structural site on Cdk2 that is conserved across cell cycle Cdks (1, 2, 4, and 6). This binding directly induces the protein aggregation of Cdk1, Cdk2, and Cdk4, leading to a reduction in their cellular levels . This action results in cell cycle arrest in the G0/G1 phase, associated with decreased Rb phosphorylation and reduced expression of E2F-dependent genes . In research applications, this compound has been used as a tool compound to study cell cycle regulation and to explore alternative strategies for inhibiting Cdks in diseases like cancer . Recent research from 2025 continues to reference this compound as a benchmark compound in the development of new anticancer agents, highlighting its enduring relevance in pharmacological studies . This compound is offered for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUMOFQEBZGSPD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26903-26-4
Record name 1-(5-Methyl-2-thienyl)-3-phenyl-2-propen-1-one
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Record name NSC43067
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Record name 26903-26-4
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Elucidation of Nsc43067 S Mechanism of Action at the Molecular Level

Direct Molecular Targets and Binding Dynamics

The primary action of NSC43067 is its direct interaction with key regulators of the cell cycle, specifically the cyclin-dependent kinases (CDKs). This interaction is not at the conventional active site but at a distinct, allosteric location, representing a unique mechanism of inhibition.

This compound has been identified as an inhibitor of several key cyclin-dependent kinases that are essential for cell cycle regulation. researchgate.netresearchgate.net Research has demonstrated that this compound targets CDK1, CDK2, and CDK4. researchgate.netresearchgate.net These kinases form a family of enzymes that, when complexed with their cyclin partners, drive the cell through its various phases. dovepress.comresearchgate.net Specifically, CDKs 1, 2, 4, and 6 are considered the central members that regulate the cell cycle. researchgate.netresearchgate.net By targeting these specific CDKs, this compound directly interferes with the primary drivers of cell division. researchgate.net

Table 1: Cyclin-Dependent Kinases Targeted by this compound

Target KinaseGeneral Function in Cell Cycle
CDK1Primarily involved in triggering and promoting the M phase (mitosis). dovepress.com
CDK2Crucial for the transition from G1 to S phase and for S phase progression.
CDK4Plays a key role in the G1 phase, helping the cell pass the restriction point. mdpi.com

This compound belongs to a novel class of CDK inhibitors identified through in silico molecular docking. researchgate.net These compounds were found to bind to a unique pocket on the CDK2-Cyclin A complex. researchgate.net This binding site is noteworthy because it is present only in the inhibited form of the complex when it is bound by the natural CDK inhibitor protein p27Kip1. researchgate.net This suggests that this compound acts as an allosteric modulator, a molecule that binds to a site on the enzyme other than the active site for ATP. nih.govnih.gov

The binding pocket is located in proximity to, but is distinct from, the ATP-binding pocket. researchgate.net By occupying this allosteric site, this compound stabilizes the inhibited conformation of the CDK complex, effectively preventing its catalytic activity without directly competing with ATP. This mechanism of allosteric modulation offers a different strategy for kinase inhibition compared to traditional ATP-competitive inhibitors. nih.gov

Downstream Cellular Pathway Modulation

The inhibition of CDK activity by this compound initiates a series of downstream consequences that collectively halt cellular proliferation. These effects include arresting the cell cycle, altering the phosphorylation state of key tumor suppressor proteins, and repressing the gene expression programs required for cell division.

A direct outcome of CDK inhibition by this compound is the disruption of the cell cycle. researchgate.net The progression through the distinct phases of the cell cycle—G1, S, G2, and M—is fundamentally driven by the sequential activation of various CDK-cyclin complexes. nih.govnih.gov Studies have shown that treatment with this compound and related compounds leads to a dose-dependent decrease in cell proliferation, causing cells to arrest in the G1, S, and G2 phases of the cell cycle. researchgate.net This arrest prevents cells from replicating their DNA and dividing, thereby exerting a cytostatic effect. researchgate.net

One of the most critical downstream effects of this compound-mediated CDK inhibition is the reduced phosphorylation of the Retinoblastoma protein (pRb). researchgate.netresearchgate.net The pRb is a tumor suppressor protein that acts as a primary gatekeeper of the cell cycle. wikipedia.org In its active, hypophosphorylated state, pRb prevents the cell from progressing through the G1 phase. bohrium.comnih.gov

For the cell cycle to advance, CDKs (primarily CDK4/6 and then CDK2) must phosphorylate pRb. mdpi.com This phosphorylation inactivates pRb, causing it to release its hold on transcription factors that are necessary for the next phase. wikipedia.org By inhibiting CDK1, CDK2, and CDK4, this compound prevents the hyperphosphorylation of pRb. researchgate.netresearchgate.net As a result, pRb remains in its active, growth-suppressive state, contributing significantly to cell cycle arrest.

The state of pRb phosphorylation is directly linked to the activity of the E2F family of transcription factors. mdpi.com When pRb is active (hypophosphorylated), it binds to E2F proteins and represses their transcriptional activity. mdpi.comresearchgate.net The E2F transcription factors control the expression of a suite of genes required for DNA synthesis and cell cycle progression, including cyclins, CDKs, and enzymes for nucleotide synthesis. mdpi.comnih.gov

Consequently, by maintaining pRb in its active state, this compound leads to a decrease in the expression of E2F-dependent genes. researchgate.netresearchgate.net This suppression of essential proliferative genes is a key mechanism through which this compound enforces the block on cell cycle progression.

Table 2: Summary of Downstream Cellular Effects of this compound

Pathway/ProcessEffect of this compoundMolecular Consequence
Cell Cycle ProgressionInhibitionArrest in G1, S, and G2 phases. researchgate.net
Rb PhosphorylationDecreasedRb remains in its active, hypophosphorylated state. researchgate.netresearchgate.net
E2F-Dependent Gene ExpressionDecreasedRepression of genes required for DNA synthesis and cell division. researchgate.netresearchgate.net

Investigating the Cellular and Subcellular Effects of Nsc43067

Cell Proliferation Inhibition in Preclinical Models

NSC43067 has demonstrated the ability to inhibit cell proliferation in various preclinical models, including specific cancer cell lines.

This compound has been shown to cause a dose-dependent decrease in cell proliferation in both BT549 breast cancer and HCT116 colon cancer cell lines. researchgate.net This effect was observed after a 24-hour incubation period. researchgate.net Other studies also indicate that this compound exhibits broad-spectrum anticancer activity against diverse cancer cells, including those from lung, ovarian, renal, prostate, leukemia, colon, CNS, melanoma, and breast cancers. nih.govsciprofiles.comresearchgate.net

Treatment with increasing doses of this compound for 24 hours resulted in a dose-dependent decrease in DNA synthesis in both BT549 and HCT116 cell lines, as measured by [³H]thymidine incorporation assays. researchgate.netnih.gov This suggests that the inhibition of cell proliferation by this compound is, at least in part, due to its effect on DNA replication.

Subcellular Responses and Protein Dynamics

Investigations into the subcellular effects of this compound have revealed its influence on protein dynamics, notably the induction of protein aggregation.

A key mechanism of action for this compound is the direct induction of protein aggregation, specifically targeting Cyclin-dependent kinases (CDK) such as CDK1, CDK2, and CDK4. nih.govsigmaaldrich.comscientificlabs.co.uk This binding apparently directly induces the aggregation of these proteins. sigmaaldrich.comscientificlabs.co.uk Multiple lines of evidence support that the primary mechanism of action involves the direct induction of CDK1, CDK2, and CDK4 protein aggregation. nih.gov This aggregation leads to a reduction in the apparent cellular levels and activity of these CDKs. nih.gov Immunoblot analysis has shown that this compound significantly reduces the levels of soluble CDK1, CDK2, and CDK4 in BT549 cells, particularly at higher concentrations and longer treatment times. nih.gov Fluorescence microscopy has also revealed the formation of Cdk4 aggregates in cells treated with NSC compounds like NSC63002, which acts through a similar mechanism. nih.govresearchgate.net

Cell Cycle Phase Arrest Induction (G0/G1, G2/M)

This compound has been shown to induce cell cycle arrest in specific phases, depending on the concentration used. This compound arrests the cell cycle at the G0/G1 phase at lower concentrations. sigmaaldrich.comscientificlabs.co.uk At higher concentrations, an accumulation of cells in the G2/M cell cycle phase is apparent. researchgate.net This biphasic effect on cell cycle arrest has also been observed with other compounds in different cancer cell lines. nih.govnih.gov Cell cycle analyses using flow cytometry of propidium (B1200493) iodide stained cells after treatment with this compound have demonstrated these effects in BT549 and HCT116 cell lines. researchgate.net The profiles from these experiments indicate a lack of a sub-G1 population, suggesting that apoptosis is not a significant contributing factor to the observed cell cycle arrest at the tested time points. researchgate.net

Data Table: Effects of this compound on Cell Cycle Arrest in BT549 and HCT116 Cells

Cell LineThis compound ConcentrationObserved Cell Cycle Arrest Phase
BT549Lower ConcentrationsG0/G1
BT549Higher ConcentrationsG2/M
HCT116Lower ConcentrationsG0/G1
HCT116Higher ConcentrationsG2/M

Data Table: Impact of this compound on Soluble CDK Levels in BT549 Cells

Target ProteinThis compound Treatment (Concentration, Time)Effect on Soluble Protein Level
CDK1100 μM or 200 μM for 24 or 48 hSignificantly reduced, especially at highest concentrations and longest time points. nih.gov
CDK2100 μM or 200 μM for 24 or 48 hSignificantly reduced, especially at highest concentrations and longest time points. nih.gov
CDK4100 μM or 200 μM for 24 or 48 hSignificantly reduced, especially at highest concentrations and longest time points. nih.gov

Structure Activity Relationship Sar Studies and Derivative Development

Methodologies for SAR Elucidation

Elucidating the SAR of a compound like NSC43067 involves various methodologies to correlate structural features with observed biological responses. These methods range from qualitative observations of activity changes upon structural variations to sophisticated quantitative modeling approaches.

Qualitative Structure-Activity Investigations

Qualitative SAR involves systematically modifying specific parts of the this compound structure and observing the resulting changes in biological activity without necessarily developing a mathematical model. This approach helps identify which functional groups or structural moieties are essential for activity and which can be modified to potentially improve potency, selectivity, or other properties dotmatics.comunacademy.com. For this compound, initial investigations would likely involve synthesizing analogs with variations in the thiophene (B33073) ring, the propenone linker, or the phenyl ring to understand their contribution to Cdk inhibition or other observed effects sigmaaldrich.com. Studies on related compounds, such as pyrazolopyrimidine derivatives, highlight the importance of specific substituents in enhancing inhibitory activity against kinases researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes the SAR analysis a step further by developing mathematical models that correlate a compound's biological activity with its physicochemical properties or structural descriptors unacademy.comamazon.comtaylorfrancis.comwikipedia.orgjocpr.comwisdomlib.orgsysrevpharm.org. These descriptors can include parameters like lipophilicity, electronic properties, steric factors, and topological indices jocpr.comsysrevpharm.org. QSAR models for this compound and its derivatives could potentially predict the activity of new, untested analogs, guiding the design and synthesis of more potent compounds wikipedia.orgjocpr.comsysrevpharm.org. This approach allows for a more systematic and predictive understanding of how structural changes impact activity wisdomlib.org. Various computational techniques, including statistical methods and machine learning approaches, are employed in QSAR modeling longdom.orgsysrevpharm.org.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are driven by the insights gained from SAR studies. The goal is to create new compounds with potentially improved biological profiles. Molecular hybridization is one strategy employed in the design of new anticancer agents, combining structural features from different active molecules researchgate.netresearchgate.netnih.govsciprofiles.comresearchgate.net. For instance, hybridization of acetylcholine (B1216132) with antitumor lipids has led to compounds with enhanced anticancer activity compared to parent molecules like this compound researchgate.netresearchgate.netnih.govsciprofiles.comresearchgate.net.

Synthetic routes are developed to access these designed compounds. For example, the synthesis of certain pyrazolo[3,4-d]pyrimidine analogs, which are structurally related to kinase inhibitors, can involve reactions with appropriate derivatives under specific conditions researchgate.net.

Modulation of Biological Activity Through Structural Modifications

Structural modifications to the this compound scaffold can significantly modulate its biological activity. By altering substituents, changing the linker region, or modifying the core structure, researchers can influence the compound's interaction with its biological target, such as cyclin-dependent kinases sigmaaldrich.com.

Research indicates that this compound functions as a Cdk inhibitor, binding to a conserved site on Cdks, possibly the p27 binding pocket sigmaaldrich.com. This binding appears to induce aggregation of Cdk1, Cdk2, and Cdk4 proteins, leading to a reduction in their cellular levels and activity researchgate.netresearchgate.netnih.gov. This mechanism is distinct from typical ATP-competitive kinase inhibitors nih.gov.

Studies comparing this compound to newly synthesized hybrid compounds highlight the potential for enhanced activity through structural changes. For example, certain acetylcholine-antitumor lipid hybrids have demonstrated pronounced anticancer activities higher than this compound against a range of cancer cell lines researchgate.netresearchgate.netresearchgate.netnih.govsciprofiles.comresearchgate.net. This suggests that incorporating specific lipophilic moieties or other functional groups can lead to improved potency and broader spectrum activity researchgate.netresearchgate.netnih.govsciprofiles.comresearchgate.net.

The following table illustrates the comparative activity of this compound against certain cancer cell lines at a specific concentration, as reported in one study:

CompoundConcentration (μM)H460 (% Inhibition)EKVX (% Inhibition)H522 (% Inhibition)
This compound10Low activityLow activityLow activity
Edelfosine (B1662340)10Modest activityModest activityModest activity
stPEPC10Modest activityModest activityModest activity

Note: "Low activity" and "Modest activity" are qualitative descriptions based on the source data, where specific numerical inhibition percentages for this compound were not provided in the snippet, but it was indicated to have low activity against only three cell lines at 10 μM, while edelfosine and stPEPC showed modest activity generally lower than 50% inhibition. nih.gov

Application of Preclinical Research Models in Nsc43067 Investigations

In Vitro Cellular Models

In vitro cellular models are foundational in early-stage preclinical research, offering a simplified yet powerful platform to study the direct effects of a compound on living cells.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, has been a primary method for investigating the effects of NSC43067. This approach allows for relatively straightforward assessment of basic cellular responses such as proliferation, viability, and cell cycle progression.

Research has shown that this compound inhibits cell proliferation in various cancer cell lines. For instance, studies using BT549 human breast cancer cells and HCT116 human colon cancer cells demonstrated a dose-dependent decrease in cell proliferation after treatment with this compound for 24 hours, as measured by [³H]thymidine incorporation glentham.comnih.govbldpharm.com.

Mechanistic investigations in 2D culture have revealed that this compound acts as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle sigmaaldrich.comresearchgate.netmdpi.comnih.gov. This compound has been shown to reduce the levels of soluble CDK1, CDK2, and CDK4 proteins in BT549 cells following treatment, particularly at higher concentrations and longer exposure times bldpharm.comresearchgate.net. This reduction in CDK levels appears to be linked to the induction of protein aggregation bldpharm.comsigmaaldrich.com.

Further analysis using flow cytometry of propidium (B1200493) iodide-stained cells indicated that this compound treatment influences cell cycle distribution. In both BT549 and HCT116 cell lines, lower concentrations of this compound led to an arrest in the G₀/G₁ phase of the cell cycle, while higher concentrations resulted in an accumulation of cells in the G₂/M phase nih.gov. This suggests a complex interaction with cell cycle regulatory mechanisms depending on the compound concentration.

The observed decrease in CDK levels and the resulting cell cycle arrest contribute to the anti-proliferative effects of this compound in these 2D cell culture models.

Here is a summary of cell proliferation data for this compound in 2D cell culture:

Cell LineEffect on ProliferationAssay UsedKey FindingSource
BT549 (Breast)Decreased (dose-dependent)[³H]thymidine incorporationInhibition of cell proliferation glentham.comnih.govbldpharm.com
HCT116 (Colon)Decreased (dose-dependent)[³H]thymidine incorporationInhibition of cell proliferation glentham.comnih.govbldpharm.com

Here is a summary of CDK levels change in 2D cell culture upon this compound treatment:

Cell LineTreatment ConcentrationTreatment DurationEffect on Soluble CDK1 LevelsEffect on Soluble CDK2 LevelsEffect on Soluble CDK4 LevelsSource
BT549 (Breast)100 µM, 200 µM24 h, 48 hDecreased (especially at higher concentrations and longer times)Decreased (especially at higher concentrations and longer times)Decreased (especially at higher concentrations and longer times) bldpharm.comresearchgate.net

Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly utilized in preclinical research as they better recapitulate the in vivo tissue microenvironment compared to 2D cultures nih.govresearchgate.netresearchgate.netbldpharm.comnih.govresearchgate.net. These models allow for the formation of complex cell-cell and cell-extracellular matrix interactions, as well as the development of gradients in nutrients and oxygen, which are characteristic of solid tissues and tumors nih.govbldpharm.comnih.gov.

While the provided search results detail the advantages and applications of 3D spheroid and organoid models in general preclinical research, particularly in cancer and drug screening researchgate.netbldpharm.comnih.gov, specific research findings on this compound tested in these 3D models were not available. Given this compound's activity in 2D cancer cell cultures and its mechanism involving CDK inhibition and protein aggregation, evaluating its effects in 3D models would be a logical next step to assess its efficacy in a more physiologically relevant context. Such studies could provide valuable information on drug penetration, the impact on heterogeneous cell populations within a 3D structure, and long-term responses that cannot be fully captured in 2D systems.

In Vivo Mechanistic Models

In vivo models, typically involving laboratory animals, are crucial for understanding the systemic effects of a compound, its pharmacokinetics and pharmacodynamics, and its impact on complex biological systems and disease progression in a living organism.

Mouse xenograft models are widely used in cancer research to evaluate the efficacy of potential therapeutic agents in a living system mdpi.com. These models involve implanting human cancer cells or tumor tissue into immunocompromised mice, allowing the tumor to grow and mimic aspects of human cancer in vivo.

One search result mentions this compound in the context of a xenograft model system. However, detailed research findings specifically pertaining to the investigation of this compound in mouse xenograft models were not extensively provided in the available snippets. Given that this compound shows anti-proliferative effects in cancer cell lines in vitro, studies in mouse xenograft models would be essential to determine its in vivo anti-tumor activity, assess its effect on tumor growth, and investigate potential mechanisms within a more complex tumor microenvironment. These models can also be used to study the compound's influence on relevant biomarkers and signaling pathways in vivo.

Beyond xenograft models, other animal models are employed to investigate the mechanistic aspects of compounds in various physiological and disease contexts sigmaaldrich.com. These models can range from rodents to larger animals, depending on the specific research question and the biological system being studied sigmaaldrich.com. Mechanistic studies in animal models aim to elucidate how a compound interacts with specific targets, affects biological pathways, and influences disease pathology in a living organism.

While the provided search results discuss the utility of various animal models for mechanistic studies in fields such as cardiovascular research (e.g., atrial fibrillation) sigmaaldrich.com and neurodegenerative diseases (e.g., Huntington's disease and ALS), specific research findings on the use of other animal models to investigate the mechanisms of this compound were not found. Given this compound's known activity as a CDK inhibitor, other animal models could potentially be used to explore its mechanistic effects in tissues or diseases where CDK activity plays a significant role, beyond the context of cancer. This could include studies on developmental processes, neurological functions, or other cellular activities regulated by CDKs.

Ex Vivo Tissue Culture Systems

Ex vivo tissue culture systems involve maintaining live tissue explants from an organism in a laboratory setting for a limited period. This approach bridges the gap between in vitro cell culture and in vivo animal models, preserving the tissue architecture, cell-cell interactions, and aspects of the tissue microenvironment. Ex vivo models can be used to test the direct effects of compounds on tissue function and viability, as well as to study mechanisms within a more complex biological context than dissociated cell cultures.

The available search results describe the application of ex vivo tissue culture for compound testing and maintaining tissue viability and structure. These models have been used in various research areas, including cancer, where patient-derived tumor tissues can be cultured ex vivo to assess drug responses. However, specific research findings on the use of ex vivo tissue culture systems to investigate this compound were not identified in the provided information. Given that ex vivo models retain the native tissue environment, they could be valuable for studying the effects of this compound on CDK activity and protein aggregation within a preserved tissue context, potentially providing insights into tissue-specific responses and the influence of the microenvironment on the compound's activity.

Computational and Biophysical Approaches in Nsc43067 Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule, or ligand, within the active site of a target macromolecule, typically a protein. This method is crucial in drug discovery and understanding molecular recognition processes, allowing researchers to explore potential interactions at the atomic level. By simulating the binding process, molecular docking helps identify potential binding modes and analyze protein-ligand interactions.

NSC43067 has been included in studies utilizing in silico molecular docking. For instance, an in silico molecular docking study predicted interactions involving this compound in the context of melanoma cancer cell lines. Additionally, this compound was mentioned in a study exploring natural anxiolytics that employed docking techniques to investigate interactions with target receptors like GABA receptors and the human serotonin (B10506) transporter. These applications of molecular docking provide initial hypotheses about how this compound might bind to specific proteins, offering a starting point for understanding its potential biological effects.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach to identify promising compounds from large databases for further experimental evaluation. This method utilizes computer technology and software to predict the activity of novel compounds based on drug design theory. Virtual screening aims to screen out novel lead molecules from vast numbers of possibilities, offering a more targeted and cost-effective alternative or complement to high-throughput experimental screening.

This compound has been part of virtual screening efforts. A study involving the screening of compounds against diverse melanoma cancer cell lines included this compound and incorporated virtual screening techniques. This indicates that in silico screening methods have been applied to assess the potential activity profile of this compound within a larger set of compounds. Virtual library design, an extension of in silico screening, involves the creation of virtual collections of compounds with desired properties for targeted screening. While the search results mention the application of virtual screening to this compound, specific details regarding virtual library design efforts focused on this compound were not extensively described.

Mechanistic Modeling and Simulation in Compound Research

Mechanistic modeling and simulation involve the use of mathematical relationships and computational frameworks to represent and simulate biological and chemical processes. These models can incorporate various phenomena, such as mass transport and chemical reactions, to predict the behavior of systems over time. In compound research, mechanistic modeling can provide insights into the underlying mechanisms of a compound's action or its behavior within a biological system. Molecular dynamics simulations, a type of mechanistic simulation, are used to predict or explain the function or structures of biological macromolecules and their substrates by simulating their movements over time.

This compound has been included in studies that employed molecular dynamics simulations. These simulations can complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding pose and exploring conformational changes. While this compound was mentioned in the context of MD simulations in melanoma research, detailed outcomes of these simulations specifically for this compound were not provided in the search results. General mechanistic modeling approaches have been applied in various areas of research, such as cardiovascular function and drug release, demonstrating their utility in understanding complex biological and chemical systems.

Advanced Biophysical Characterization Techniques in Protein-Ligand Studies

Advanced biophysical characterization techniques are essential for experimentally studying the interactions between proteins and ligands, providing crucial data to validate and complement computational predictions. These techniques can offer in-depth information on interactions, including kinetic, thermodynamic, and mechanistic details. Methods such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Analytical Ultracentrifugation (AUC), Differential Scanning Calorimetry (DSC), and Circular Dichroism (CD) are commonly used to characterize protein conformation, stability, and interactions with other molecules. SPR, for instance, measures changes in refractive index upon complex formation, allowing real-time analysis of binding reactions. DSC measures thermal stability and can assess ligand binding by observing changes in melting temperature.

Research Perspectives on Nsc43067 S Potential Research Applications

Role as a Chemical Probe for Cell Cycle Biology

NSC43067 serves as a valuable chemical probe for investigating the intricacies of cell cycle regulation. Its ability to induce cell cycle arrest allows researchers to study the molecular events that govern cell cycle progression. The compound's effects are concentration-dependent, offering a tool to dissect different phases of the cell cycle. At lower concentrations, this compound primarily induces arrest in the G0/G1 phase, while at higher concentrations, it leads to arrest in the G2/M phase.

This differential effect provides a platform for studying the specific roles of various CDKs in the G1/S and G2/M transitions. By arresting cells at these distinct checkpoints, researchers can analyze the expression and activity of key cell cycle proteins and explore the consequences of inhibiting specific CDK activities.

Table 1: Effects of this compound on Cell Cycle Progression

ConcentrationPredominant Cell Cycle Phase of Arrest
Lower ConcentrationsG0/G1
Higher ConcentrationsG2/M

Integration into Combination Research Strategies

While specific preclinical or clinical studies investigating this compound in combination with other anticancer agents are not extensively documented, its unique mechanism of action provides a strong conceptual basis for its potential integration into combination research strategies. The rationale for such combinations is rooted in the principle of targeting multiple, complementary pathways to enhance therapeutic efficacy and overcome potential resistance mechanisms.

Given that this compound induces cell cycle arrest, it could be hypothesized to synergize with agents that target other cellular processes essential for cancer cell survival and proliferation. For instance, combining this compound with DNA-damaging agents could be a logical approach. By arresting cells in specific phases of the cell cycle, this compound could potentially increase their sensitivity to the cytotoxic effects of DNA-damaging chemotherapy or radiation.

Furthermore, its non-ATP-competitive mechanism suggests it could be combined with traditional ATP-competitive CDK inhibitors to achieve a more profound and durable inhibition of CDK activity. This dual-pronged attack on CDK function could potentially circumvent resistance mechanisms that may arise from mutations in the ATP-binding pocket. The exploration of this compound in such combination studies represents a promising area for future preclinical research, aiming to identify synergistic interactions that could translate into more effective cancer therapeutic strategies.

Current Challenges and Future Directions in Nsc43067 Research

Advancements in Understanding Context-Dependent Mechanisms

A primary challenge in NSC43067 research is deciphering how its biological effects are dictated by the specific cellular and tissue environment. The activity of this compound is not uniform across all biological systems; rather, it is highly dependent on the molecular and genetic context of the cells it interacts with.

Recent studies have begun to unravel these context-dependent mechanisms. For instance, the carcinogenicity of this compound in breast cancer has been linked to its interaction with the human estrogen receptor alpha (ERα). Both computational docking and in vitro assays have demonstrated that this compound can bind to the ERα ligand-binding domain, competing with estradiol and subsequently activating the receptor. This activation leads to increased cell proliferation in ERα-positive breast cancer cells (MCF-7). In contrast, other related heterocyclic amines and even a primary metabolite of this compound, N2-hydroxy-PhIP, have been shown to inhibit ERα activation. This suggests a highly specific structure-activity relationship and a mechanism of tissue-specific carcinogenicity mediated by receptor activation.

The function of pattern recognition receptors (PRRs) in the tumor microenvironment also represents a critical area of investigation for understanding the context-dependent effects of compounds like this compound. PRRs can modulate a wide range of cellular responses that can either inhibit or promote tumors, and their dysregulation is a feature of many cancers associated with chronic inflammation. The interplay between xenobiotics such as this compound and the innate immune system via PRRs is a growing field of interest.

Furthermore, the role of growth differentiation factor 6 (GDF6), a member of the TGF-β superfamily, highlights the complexity of context-dependent cellular responses. GDF6 has been shown to have bidirectional expression patterns and functions in different cancers, either promoting or suppressing tumorigenesis depending on the specific molecular network of the cancer type. This principle of context-dependent molecular signaling is crucial for understanding the multifaceted actions of this compound.

Table 1: Context-Dependent Mechanisms of this compound

Cellular Context Mechanism of Action Observed Effect Reference
ERα-positive Breast Cancer Cells (MCF-7) Competitive binding and activation of the estrogen receptor alpha (ERα) Increased cell proliferation nih.gov
General Carcinogenesis Formation of DNA adducts Mutagenesis and initiation of cancer wikipedia.org

Development of Advanced Preclinical Models for Enhanced Translatability

A significant hurdle in translating basic research findings into clinical applications is the limitation of traditional preclinical models. Standard 2D cell cultures and conventional animal models often fail to fully recapitulate the complexity of human diseases.

To address this, there is a growing emphasis on the development and utilization of advanced preclinical models. For this compound research, these models are crucial for more accurately predicting its effects in humans.

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells and tissues, creating an in vivo environment that more closely mimics human physiology. For studying the carcinogenic and other biological effects of this compound, humanized mice offer several advantages:

They can be engrafted with a functional human immune system, allowing for the investigation of immune responses to this compound-induced cellular damage. nih.govnih.govwustl.edu

Patient-derived xenografts (PDXs) can be implanted into humanized mice, enabling the study of this compound's effects on human tumors in a more realistic biological context. nih.gov

These models are invaluable for evaluating human-specific immunotherapies and understanding interactions between the human immune system and tumors. nih.gov

Organ-on-a-Chip Models: These microphysiological systems are designed to replicate the key functions of human organs. For this compound, a gut-liver-on-a-chip model could be particularly insightful for studying its metabolism and potential hepatotoxicity in a human-relevant context. nih.gov

Carcinogen-Induced Models: These models use chemical agents to induce tumors in animals, which can replicate the diversity and complexity of human cancers arising from environmental exposures. mdpi.com While these models have been used to study the general principles of chemical carcinogenesis, refining them to specifically model this compound exposure could provide valuable insights into its mechanisms of action.

The FDA Modernization Act 2.0, which allows for alternatives to animal testing, is expected to further drive the adoption of these advanced in vitro models. nih.gov

Table 2: Advanced Preclinical Models and Their Applications in this compound Research

Model Type Key Features Potential Application for this compound
Humanized Mice Engrafted with human immune cells and/or patient-derived tumors. Studying the role of the human immune system in this compound-induced carcinogenesis and evaluating immunomodulatory effects.
Organ-on-a-Chip Microfluidic devices that mimic organ-level physiology. Investigating the metabolism, toxicity, and organ-specific effects of this compound in a human-relevant system.

Refinement of Computational Methodologies for Predictive Research

Computational modeling has become an indispensable tool in toxicology and drug discovery, offering the potential to predict the biological activities of chemical compounds and reduce the reliance on extensive experimental testing. For this compound, refining these methodologies is crucial for better understanding its metabolic fate, predicting its toxicity, and identifying potential therapeutic applications.

Advancements in computational approaches for xenobiotic metabolism and toxicity prediction are directly applicable to this compound research:

Metabolism Prediction: In silico tools are increasingly used to predict the substrates and inhibitors of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which is involved in the metabolism of this compound. These models can predict the sites of metabolism on the this compound molecule and the structures of its likely metabolites. nih.govuni-hamburg.de Approaches include rule-based methods, machine learning, quantum chemical methods, and molecular docking. uni-hamburg.de

Toxicity Prediction: Computational models can help predict the toxicity of this compound and its metabolites at early stages, potentially reducing high failure rates in preclinical and clinical studies. nih.govresearchgate.net These models can identify potential adverse drug reactions and drug-drug interactions. nih.gov Quantitative structure-activity relationship (QSAR) models can also be used to estimate the toxicity of predicted metabolites. nih.gov

Target Prediction and In Silico Activity Screening: Computational tools can predict the potential biological targets of this compound. researchgate.net For instance, molecular docking studies can simulate the binding of this compound to various proteins, such as the estrogen receptor, to predict its activity. nih.govresearchgate.net This approach is crucial for identifying potential mechanisms of action and for virtual screening of compound libraries for desired biological activities. nih.gov

The integration of large-scale transcriptomic data with metabolic modeling allows for the reconstruction of patient-specific or cell-line-specific metabolic networks. This enables the in silico prediction of essential genes and the efficacy of drugs targeting metabolic pathways, an approach that could be adapted to study the effects of this compound. nih.gov

Table 3: Computational Methodologies in this compound Research

Methodology Application Potential Insights for this compound
Molecular Docking Simulating the binding of a ligand to a biological target. Predicting the interaction of this compound with proteins like the estrogen receptor and other potential targets.
QSAR (Quantitative Structure-Activity Relationship) Relating the chemical structure of a compound to its biological activity. Predicting the carcinogenicity and other toxic effects of this compound and its metabolites.
Metabolic Modeling Simulating the metabolic pathways of a cell or organism. Predicting the metabolic fate of this compound and identifying key metabolic enzymes involved.

Exploration of Novel Therapeutic Strategy Concepts Based on its Mechanisms

While this compound is primarily known for its carcinogenic properties, emerging research suggests that its mechanisms of action could be exploited for therapeutic purposes, particularly in oncology.

A pivotal study has identified the Pleckstrin Homology domain-Interacting Protein (PHIP) as a therapeutic target in "driver-negative" subtypes of melanoma, breast, and lung cancer. nih.gov These are cancers that lack known molecular drivers and are therefore not amenable to current targeted therapies. The study found that suppressing PHIP expression significantly inhibited tumor cell proliferation and invasion. nih.gov Although the compound this compound is also known as PhIP, it is important to distinguish the chemical compound from the protein. However, this research opens up the possibility of developing therapies that target the pathways influenced by the PHIP protein.

The development of novel therapeutic strategies based on the mechanisms of this compound could involve:

Targeting this compound-Activated Pathways: In cancers where this compound or similar compounds are implicated in tumorigenesis, therapies could be designed to specifically inhibit the pathways that are activated by these compounds. For example, in ERα-positive breast cancers, where this compound acts as an agonist, the development of specific antagonists could be a viable therapeutic strategy.

Exploiting Metabolic Vulnerabilities: A deeper understanding of how this compound is metabolized could reveal metabolic vulnerabilities in cancer cells that could be targeted therapeutically.

Immunomodulatory Approaches: Given the interplay between xenobiotics and the immune system, investigating how this compound modulates the tumor microenvironment could lead to novel immunotherapeutic strategies.

The continued research into new therapeutic targets in various cancers, such as multiple myeloma, highlights the importance of identifying and validating novel molecular targets to overcome drug resistance and improve patient outcomes. nih.govmdpi.com The unique mechanisms of action of compounds like this compound may provide a foundation for the development of such innovative therapeutic approaches.

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine This compound, PhIP
N2-hydroxy-PhIP -

Q & A

Q. What frameworks guide the integration of this compound’s preclinical data into translational research?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to human doses. Calibrate models with in vitro ADME parameters (e.g., microsomal clearance, plasma protein binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.